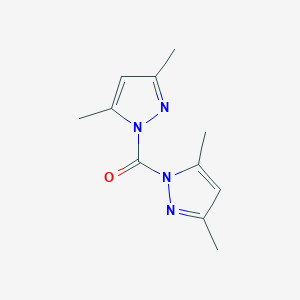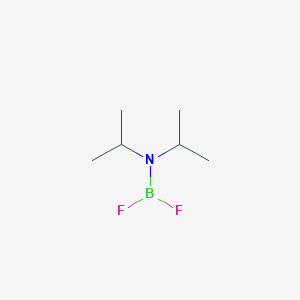
Boranamine, 1,1-difluoro-N,N-bis(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boranamine, 1,1-difluoro-N,N-bis(1-methylethyl)- is a chemical compound with the molecular formula C6H14BF2N It is known for its unique structure, which includes a boron atom bonded to an amine group and two fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boranamine, 1,1-difluoro-N,N-bis(1-methylethyl)- typically involves the reaction of boron trifluoride with an appropriate amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{BF}_3 + \text{R}_2\text{NH} \rightarrow \text{B}(\text{NH}_2\text{R}_2)\text{F}_2 ]
where R represents the isopropyl group (1-methylethyl).
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
Boranamine, 1,1-difluoro-N,N-bis(1-methylethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-containing oxides.
Reduction: It can be reduced to form different boron-amine complexes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while substitution reactions can produce a variety of boron-amine derivatives.
科学的研究の応用
Boranamine, 1,1-difluoro-N,N-bis(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other boron-containing compounds.
Biology: The compound is studied for its potential use in drug delivery systems and as a biomolecule modifier.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the production of advanced materials, such as boron-containing polymers and ceramics.
作用機序
The mechanism by which Boranamine, 1,1-difluoro-N,N-bis(1-methylethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s boron atom can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways, leading to the desired therapeutic or industrial effects.
類似化合物との比較
Similar Compounds
Boranamine, 1,1-difluoro-N,N-dimethyl-: Similar in structure but with methyl groups instead of isopropyl groups.
Boranamine, N-(1,1-dimethylethyl)-1,1-difluoro-N-(trimethylsilyl)-: Contains a trimethylsilyl group, adding different chemical properties.
Uniqueness
Boranamine, 1,1-difluoro-N,N-bis(1-methylethyl)- is unique due to its specific combination of boron, fluorine, and isopropyl groups
特性
CAS番号 |
38751-90-5 |
|---|---|
分子式 |
C6H14BF2N |
分子量 |
148.99 g/mol |
IUPAC名 |
N-difluoroboranyl-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C6H14BF2N/c1-5(2)10(6(3)4)7(8)9/h5-6H,1-4H3 |
InChIキー |
YBVFXAUWHMHIMR-UHFFFAOYSA-N |
正規SMILES |
B(N(C(C)C)C(C)C)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


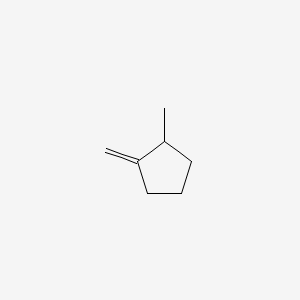
![4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14668947.png)
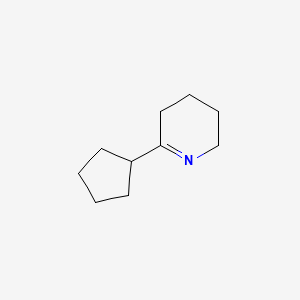


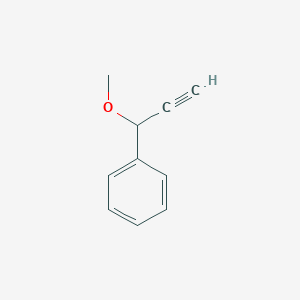
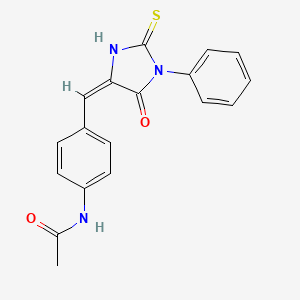



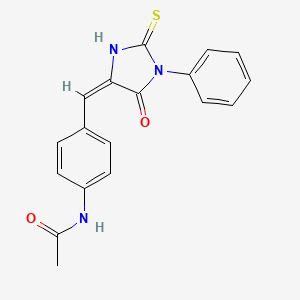
![4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B14669012.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-cyanoethyl)(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, tetrasodium salt](/img/structure/B14669016.png)
